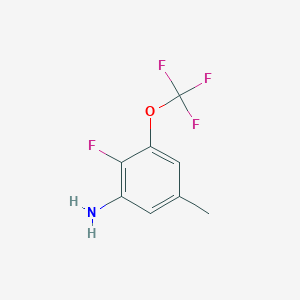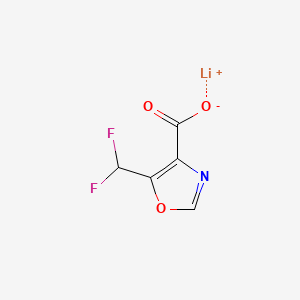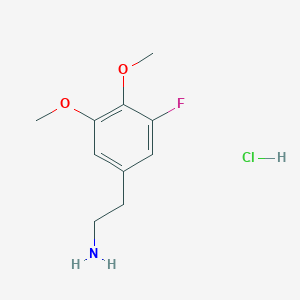
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound belonging to the phenethylamine class This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the fluorination of 3,4-dimethoxybenzaldehyde to obtain 3-fluoro-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: Lacks the fluorine atom but shares the methoxy groups and phenethylamine structure.
3-Methoxyphenethylamine: Contains only one methoxy group and lacks the fluorine atom.
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: Contains additional fluorine atoms but lacks the methoxy groups.
Uniqueness
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific combination of a fluorine atom and two methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H15ClFNO2 |
|---|---|
Molekulargewicht |
235.68 g/mol |
IUPAC-Name |
2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
DJMTYLOFGRDEIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CCN)F)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


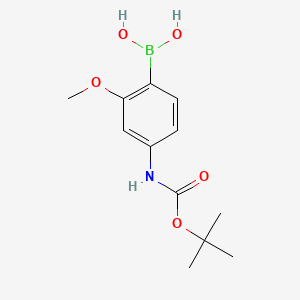
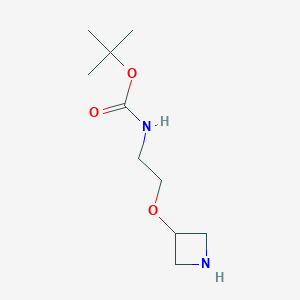
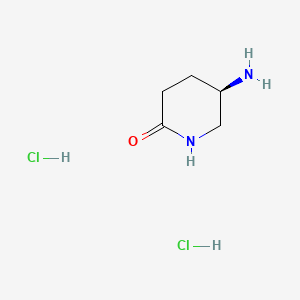
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)

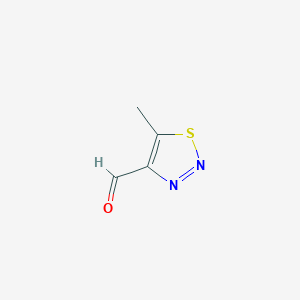
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
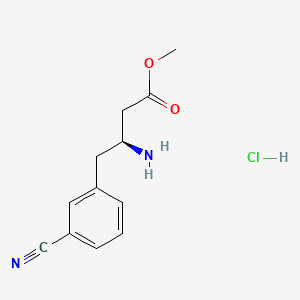
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
